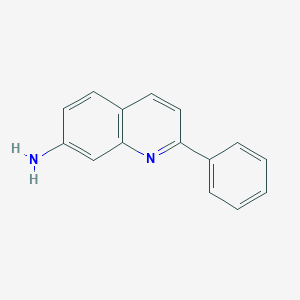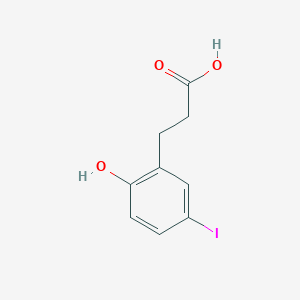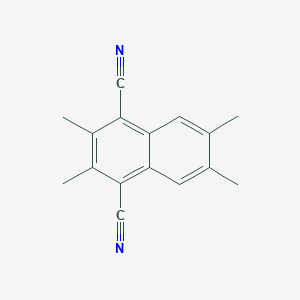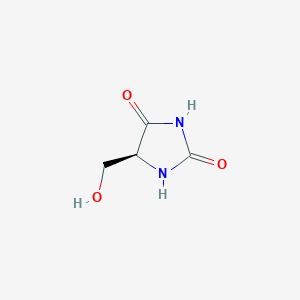
(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione
描述
(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
作用机制
Target of Action
The primary target of (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione is the Voltage-Gated Sodium Channel Inner Pore . This channel plays a crucial role in the propagation of action potentials in neurons and other excitable cells .
Mode of Action
This compound interacts with its target through a process known as molecular docking . The compound binds to the active pocket of the Voltage-Gated Sodium Channel, thereby affecting its function
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to neuronal signaling . By interacting with the Voltage-Gated Sodium Channel, the compound can influence the propagation of action potentials, which are essential for neuronal communication .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential anticonvulsant activity . By binding to the Voltage-Gated Sodium Channel, the compound may help to regulate neuronal activity and potentially mitigate the excessive neuronal firing associated with seizure conditions .
生化分析
Biochemical Properties
In biochemical reactions, (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione has been found to interact with various enzymes and proteins . For instance, it has been identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling . The interaction between this compound and PTP1B can increase insulin sensitivity and reduce blood sugar levels .
Cellular Effects
The effects of this compound on cells are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting PTP1B, this compound can modulate insulin signaling, which in turn affects cellular glucose uptake and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the active site of PTP1B, inhibiting its activity and thereby modulating insulin signaling .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on these interactions and effects is currently limited.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of amino alcohols with carbonyl compounds. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and quality of the product.
化学反应分析
Types of Reactions: (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with different functional groups, while substitution reactions may introduce new substituents to the imidazolidine ring.
科学研究应用
(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies. In medicine, it could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity. In industry, it may be used as an intermediate in the production of pharmaceuticals or other fine chemicals.
相似化合物的比较
Similar Compounds: Similar compounds to (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione include other imidazolidine derivatives, such as imidazolidine-2,4-dione and its various substituted forms. These compounds share a common imidazolidine ring structure but differ in their substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it may offer advantages over other similar compounds in terms of reactivity, selectivity, or biological activity.
属性
IUPAC Name |
(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-1-2-3(8)6-4(9)5-2/h2,7H,1H2,(H2,5,6,8,9)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRIRBXLTFAPOM-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)NC(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate](/img/structure/B3265628.png)
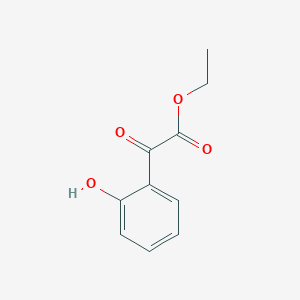
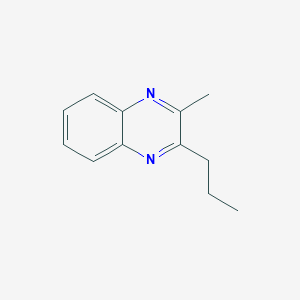
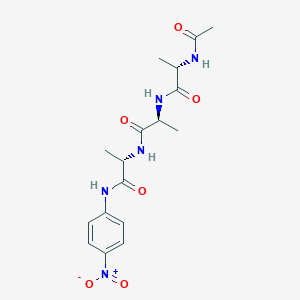
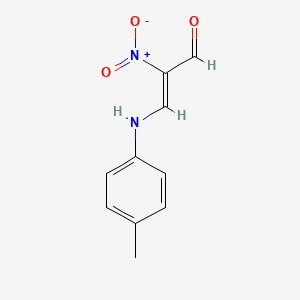
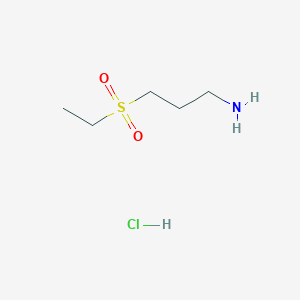
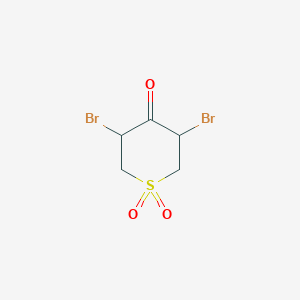
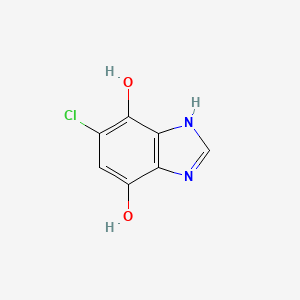
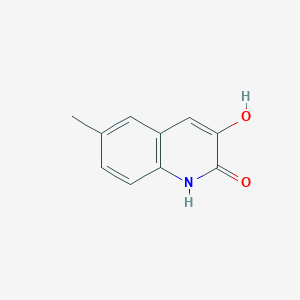
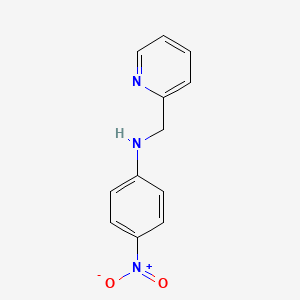
![[1,1'-Biphenyl]-3-carboxaldehyde, 4'-fluoro-2',4-dimethoxy-](/img/structure/B3265683.png)
